Actinomycin xoa Actinomycin xoa Actinomycin xoa is a natural product found in Streptomyces, Streptomyces parvulus, and Streptomyces heliomycini with data available.
Brand Name: Vulcanchem
CAS No.: 18865-46-8
VCID: VC21074138
InChI: InChI=1S/C62H86N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-34,36-37,42-45,48-49,75H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)
SMILES: CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(CN7C(=O)C(NC6=O)C(C)C)O)C)C)C(C)C)C)N)C
Molecular Formula: C62H86N12O17
Molecular Weight: 1271.4 g/mol

Actinomycin xoa

CAS No.: 18865-46-8

Cat. No.: VC21074138

Molecular Formula: C62H86N12O17

Molecular Weight: 1271.4 g/mol

* For research use only. Not for human or veterinary use.

Actinomycin xoa - 18865-46-8

Specification

CAS No. 18865-46-8
Molecular Formula C62H86N12O17
Molecular Weight 1271.4 g/mol
IUPAC Name 2-amino-1-N-[18-hydroxy-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
Standard InChI InChI=1S/C62H86N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-34,36-37,42-45,48-49,75H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)
Standard InChI Key NHBSPDCGDJCFKE-UHFFFAOYSA-N
SMILES CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(CN7C(=O)C(NC6=O)C(C)C)O)C)C)C(C)C)C)N)C
Canonical SMILES CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(CN7C(=O)C(NC6=O)C(C)C)O)C)C)C(C)C)C)N)C

Introduction

Chemical Identity and Nomenclature

Actinomycin xoa belongs to a family of natural products initially isolated from Streptomyces species. The compound is recognized under several alternative designations, reflecting its discovery history and structural characterization. The primary chemical identifiers for Actinomycin xoa include a defined molecular formula and specific structural nomenclature that position it within the actinomycin taxonomy.

Primary Nomenclature and Identifiers

Actinomycin xoa possesses several formal identifiers that establish its unique chemical identity among related compounds. The specific nomenclature associated with this molecule reflects its complex structure and relationship to other actinomycin variants.

Table 1: Primary Chemical Identifiers for Actinomycin xoa

Identifier TypeValue
Common NameActinomycin xoa
Molecular FormulaC62H86N12O17
CAS Registry Number18865-46-8
InChIKeyNHBSPDCGDJCFKE-UHFFFAOYSA-N

The molecule is formally recognized by its IUPAC name: 2-amino-1-N-[18-hydroxy-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide, reflecting its complex molecular architecture .

Alternative Designations

Several synonyms have been assigned to Actinomycin xoa throughout scientific literature, reflecting various classification approaches and discovery contexts. These alternative names help establish connections between research findings across different studies.

Table 2: Alternative Designations for Actinomycin xoa

Alternative DesignationRegistry Context
Actinomycin X0(beta)Structural variant classification
Actinomycin I from Streptomyces antibioticusSource organism designation
3(sup A)-(4-Hydroxy-L-proline)actinomycin DStructural relationship to Actinomycin D
NSC 241534National Service Center designation

These multiple designations reflect the molecule's characterization through different research programs and structural determination efforts .

Molecular Structure and Properties

Actinomycin xoa exhibits a complex molecular structure characteristic of the actinomycin family but with specific modifications that distinguish it from other variants. The structural features directly influence its physical properties and biological activity profile.

Structural Composition

The SMILES notation provides a linear representation of this complex three-dimensional structure:
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(CN7C(=O)C(NC6=O)C(C)C)O)C)C)C(C)C)C)N)C

Physical and Chemical Properties

Actinomycin xoa shares certain physicochemical properties with other actinomycins while maintaining distinct characteristics. While specific data for Actinomycin xoa is limited in the available sources, general properties can be inferred by comparison with related actinomycins.

Based on structural analysis, Actinomycin xoa has a molecular weight of approximately 1271.42 g/mol (calculated from its molecular formula C62H86N12O17), slightly higher than Actinomycin D (1255.42 g/mol) due to the additional oxygen atom .

By comparison with Actinomycin D, which decomposes at 241.5-243°C rather than exhibiting a clean melting point, Actinomycin xoa likely demonstrates similar thermal behavior characteristic of complex peptide structures .

Biosynthetic Origin and Production

Understanding the biosynthetic pathways leading to Actinomycin xoa provides insights into its natural production and potential for biosynthetic engineering. As a member of the actinomycin family, its production follows established pathways with specific modifications.

Microbial Origin

Actinomycin xoa, like other actinomycins, is produced by Streptomyces species, specifically linked to Streptomyces antibioticus as indicated by one of its synonyms . The biosynthetic gene cluster responsible for actinomycin production in Streptomyces contains approximately 28 genes with biosynthetic functions, arranged in a unique pattern of two large inverted repeats .

Biosynthetic Pathway

The biosynthesis of actinomycins, including Actinomycin xoa, follows a non-ribosomal peptide synthetase (NRPS) pathway. This process involves specialized enzymes that assemble the peptide components without using ribosomes or mRNA templates.

For actinomycins, the biosynthetic process includes:

  • Formation of the 4-methyl-3-hydroxyanthranilic acid (4-MHA) chromophore precursor from tryptophan

  • Assembly of pentapeptide chains via NRPS machinery

  • Oxidative dimerization of two 4-MHA-pentapeptide units to form the final structure

The genes encoding these biosynthetic enzymes (acmA, acmB, acmC, and acmD) are arranged as two invertedly oriented gene pairs, reflecting the dimeric nature of the final actinomycin molecule .

Key enzymes involved in this pathway include:

  • Tryptophan dioxygenase

  • Kynurenine formamidase

  • Hydroxykynureninase

  • 4-MHA carrier proteins

  • Non-ribosomal peptide synthetases (ACMSI, ACMSII, and ACMSIII)

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